[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester moiety. Its chemical formula is C13H25N3O3, and it has a molecular weight of 271.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by cyclization and esterification reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid (MsOH) for cyclization, sodium borohydride for reduction, and various chlorinating agents for substitution reactions . The reaction conditions often involve refluxing in organic solvents such as methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield corresponding ketones or carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of an isopropyl group.
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of an isopropyl group.
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-propyl-carbamic acid tert-butyl ester: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMFGSUHDOVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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